molecular formula C18H20ClN2O5P B11406379 Diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11406379
M. Wt: 410.8 g/mol
InChI Key: OKOKZOAPGVBBQB-UHFFFAOYSA-N
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Description

Diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound that belongs to the class of phosphonates This compound is characterized by the presence of a phosphonate group attached to an oxazole ring, which is further substituted with a 4-chlorophenyl group and a furan-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Phosphonate Group: The phosphonate group is introduced via a reaction with diethyl phosphite under suitable conditions, often involving a base such as sodium hydride.

    Substitution with 4-Chlorophenyl and Furan-2-ylmethylamino Groups: These groups are introduced through nucleophilic substitution reactions, where the appropriate chlorophenyl and furan-2-ylmethylamine derivatives are reacted with the oxazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydrooxazole derivatives.

    Substitution: The compound can participate in various substitution reactions, especially at the chlorophenyl group, where nucleophiles can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where phosphonate derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as a corrosion inhibitor in various industrial processes.

Mechanism of Action

The mechanism of action of diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function.

    Pathways Involved: It may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Diethyl (4-chlorophenyl)phosphonate: Lacks the oxazole and furan-2-ylmethylamino groups.

    Diethyl (furan-2-ylmethyl)phosphonate: Lacks the oxazole and 4-chlorophenyl groups.

    Diethyl (oxazol-4-yl)phosphonate: Lacks the 4-chlorophenyl and furan-2-ylmethylamino groups.

Uniqueness

Diethyl {2-(4-chlorophenyl)-5-[(furan-2-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the oxazole ring, along with the 4-chlorophenyl and furan-2-ylmethylamino groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H20ClN2O5P

Molecular Weight

410.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-diethoxyphosphoryl-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C18H20ClN2O5P/c1-3-24-27(22,25-4-2)18-17(20-12-15-6-5-11-23-15)26-16(21-18)13-7-9-14(19)10-8-13/h5-11,20H,3-4,12H2,1-2H3

InChI Key

OKOKZOAPGVBBQB-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C2=CC=C(C=C2)Cl)NCC3=CC=CO3)OCC

Origin of Product

United States

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